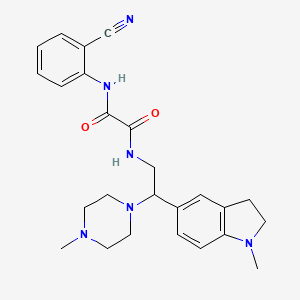![molecular formula C19H13F7N2O2 B2800725 7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 478081-21-9](/img/structure/B2800725.png)
7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound characterized by its intricate molecular structure This compound belongs to the naphthyridine family, which are nitrogen-containing heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the core naphthyridine structure. The fluoropropoxy group is introduced through a substitution reaction, and the trifluoromethyl groups are added using appropriate reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of certain functional groups to more oxidized forms.
Reduction: : Reduction of functional groups, such as nitro groups to amines.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine can be used to study biological processes and interactions. It may serve as a probe to investigate cellular mechanisms or as a tool in drug discovery.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mécanisme D'action
The mechanism by which 7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
7-[4-(3-Fluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Uniqueness
This compound stands out due to its specific trifluoromethyl groups and fluoropropoxy group, which confer unique chemical and physical properties. These features make it particularly useful in certain applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
7-[4-(3-fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F7N2O2/c20-8-1-9-29-11-2-4-12(5-3-11)30-16-7-6-13-14(18(21,22)23)10-15(19(24,25)26)27-17(13)28-16/h2-7,10H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWWFUBQJGNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCF)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2800642.png)


![1-{[1-(2-chlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2800647.png)
![3-(ethylsulfanyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800649.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2800657.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine](/img/structure/B2800660.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2800662.png)



